molecular formula C24H25ClN2O2 B7704796 3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-YL)methyl]benzamide

3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-YL)methyl]benzamide

Cat. No.: B7704796
M. Wt: 408.9 g/mol
InChI Key: XNPIAIPVJNVDQU-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide is a complex organic compound that features a chloro-substituted benzamide core, a cyclohexyl group, and a quinoline derivative

Properties

IUPAC Name

3-chloro-N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2/c1-16-10-11-22-18(12-16)13-19(23(28)26-22)15-27(21-8-3-2-4-9-21)24(29)17-6-5-7-20(25)14-17/h5-7,10-14,21H,2-4,8-9,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPIAIPVJNVDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a series of reactions starting from an appropriate aniline derivative. This often involves cyclization reactions and subsequent functional group modifications.

    Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction. This can be achieved using reagents such as carbodiimides or other coupling agents.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is typically introduced via nucleophilic substitution reactions, where a suitable cyclohexyl halide reacts with the amide nitrogen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Employed as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The quinoline moiety may intercalate with DNA, affecting gene expression. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-cyclohexyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide
  • 3-Chloro-N-cyclohexyl-N-[(2-hydroxy-5-methylquinolin-3-yl)methyl]benzamide

Uniqueness

3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide is unique due to the specific positioning of the hydroxyl and methyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications.

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